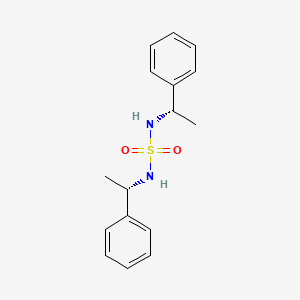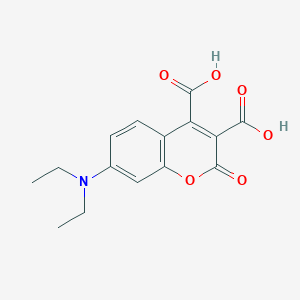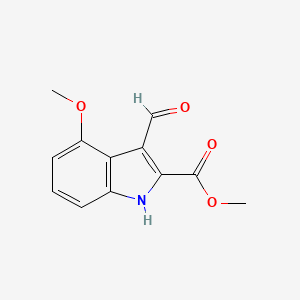
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane: is a complex organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, specifically dichlorodimethylsilane, trichloromethylsilane, and trichlorophenylsilane. This compound is known for its unique properties, including high thermal stability and resistance to oxidation and chemical attack .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane typically involves the polymerization of dichlorodimethylsilane with trichloromethylsilane and trichlorophenylsilane. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also involve purification steps to remove any unreacted monomers and by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkyl or aryl groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the condensation of silanol groups.
Major Products:
Substitution Reactions: The major products are substituted silanes with various organic groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Condensation Reactions: The major products are cross-linked siloxane networks.
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, making them hydrophobic or enhancing their adhesion properties.
Catalysis: It serves as a precursor for the synthesis of catalysts used in various chemical reactions.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biomedical Coatings: It is used to create coatings for medical devices to improve their biocompatibility and reduce the risk of infection.
Industry:
Electronics: The compound is used in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and chemical stability.
Coatings and Sealants: It is used in the formulation of coatings and sealants that require high durability and resistance to harsh environmental conditions.
Mecanismo De Acción
The mechanism of action of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can form stable bonds with oxygen, carbon, and other elements, leading to the formation of robust and durable materials. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Comparación Con Compuestos Similares
- Silane, dichlorodimethyl-, polymer with dichlorodiphenylsilane, trichloromethylsilane and trichlorophenylsilane
- Dichlorodimethylsilane
- Trichloromethylsilane
- Trichlorophenylsilane
Uniqueness: dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane stands out due to its combination of thermal stability, chemical resistance, and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it unique compared to other similar compounds .
Propiedades
Número CAS |
25766-16-9 |
|---|---|
Fórmula molecular |
C9H14Cl8Si3 |
Peso molecular |
490.1 g/mol |
Nombre IUPAC |
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane |
InChI |
InChI=1S/C6H5Cl3Si.C2H6Cl2Si.CH3Cl3Si/c7-10(8,9)6-4-2-1-3-5-6;2*1-5(2,3)4/h1-5H;1-2H3;1H3 |
Clave InChI |
DNEPOUYUYHCPTN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
SMILES canónico |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B1616557.png)






![2-Ethyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1616568.png)



![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)

